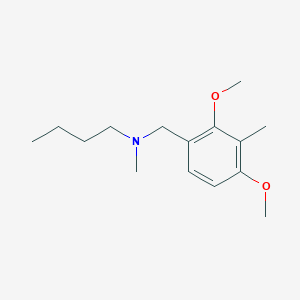
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine
Vue d'ensemble
Description
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine, also known as DMMDA, is a psychoactive compound that belongs to the family of phenethylamines. This compound is a derivative of the well-known hallucinogen, mescaline, and has been studied for its potential therapeutic applications. DMMDA is a relatively new compound that has only recently been synthesized and studied, and its effects on the human body are still not fully understood. In
Mécanisme D'action
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine binds to this receptor and activates it, leading to changes in brain activity and the release of neurotransmitters such as dopamine and serotonin. These changes in neurotransmitter levels are thought to be responsible for the psychoactive effects of N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine.
Biochemical and Physiological Effects:
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has been shown to produce a range of psychoactive effects, including changes in perception, mood, and cognition. It has been reported to produce visual hallucinations, altered thinking, and feelings of euphoria. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has also been shown to increase heart rate and blood pressure, as well as body temperature. These effects are similar to those produced by other hallucinogenic compounds such as LSD and psilocybin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in the brain and its potential therapeutic applications. However, N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine also has several limitations, including its short half-life and the potential for adverse effects such as increased heart rate and blood pressure.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine. One area of interest is its potential use in the treatment of addiction, specifically for its ability to reduce cravings for drugs such as cocaine and methamphetamine. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a strong affinity for serotonin receptors in the brain, which are involved in mood regulation. N-(2,4-dimethoxy-3-methylbenzyl)-N-methyl-1-butanamine has also been studied for its potential use in the treatment of addiction, specifically for its ability to reduce cravings for drugs such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-N-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-6-7-10-16(3)11-13-8-9-14(17-4)12(2)15(13)18-5/h8-9H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNWXKXWZJYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C(=C(C=C1)OC)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-N-methylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)
![2-[4-(4-butoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B3852180.png)
![4-[(4-methyl-1H-imidazol-5-yl)methyl]thiomorpholine](/img/structure/B3852192.png)
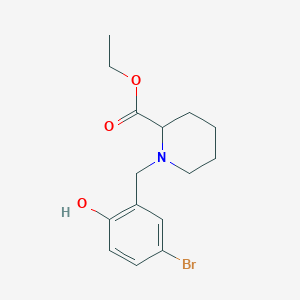
![4-[3-(2-ethyl-1-piperidinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B3852204.png)
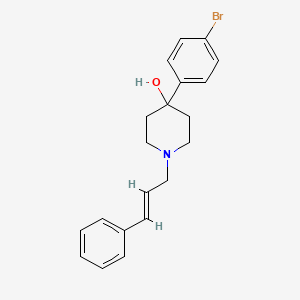
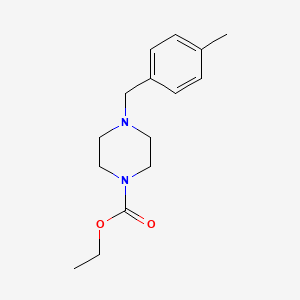
![N,N-dimethyl-4-{3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-propen-1-yl}aniline](/img/structure/B3852232.png)
![6,8-dichloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852238.png)
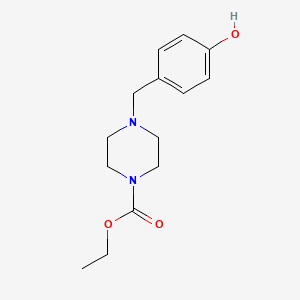
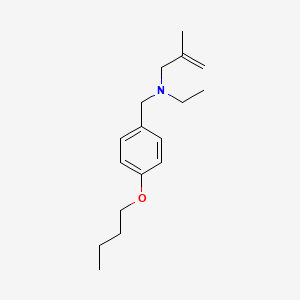
![1-[4-(benzyloxy)benzyl]pyrrolidine](/img/structure/B3852261.png)
![5-methoxy-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3852269.png)